molecular formula C18H18N2OS B2660927 (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 681156-31-0

(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2660927
CAS No.: 681156-31-0
M. Wt: 310.42
InChI Key: BTLVVOBUKBEXJX-VHEBQXMUSA-N
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Description

“(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzamide derivative featuring a substituted benzo[d]thiazole scaffold. The (E)-configuration refers to the geometry of the imine group (-N=C-) connecting the benzamide moiety to the 3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene ring. This compound is synthesized via condensation reactions, likely involving a substituted benzo[d]thiazol-2-amine and a 4-methylbenzoyl chloride derivative under basic conditions, analogous to methods described for related benzothiazole-based amides .

Properties

IUPAC Name

4-methyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-11-5-7-14(8-6-11)17(21)19-18-20(4)16-13(3)9-12(2)10-15(16)22-18/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLVVOBUKBEXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 4-methylbenzoyl chloride with 3,4,6-trimethylbenzo[d]thiazol-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and physicochemical properties of “(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” with analogous compounds from the literature:

Compound Name Core Structure Key Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Synthesis Method Biological Relevance Reference
This compound Benzo[d]thiazole + benzamide 3,4,6-trimethyl (benzothiazole); 4-methyl (benzamide) Not reported ~1600–1650 (estimated) Condensation of substituted benzothiazole-2-amine and benzoyl chloride Not reported; likely kinase/GPCR modulation
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole + benzamide Isoxazole, phenyl 160 1606 Reflux with hydroxylamine hydrochloride Antifungal/antibacterial
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole + benzamide 3-methylphenyl, dimethylamino acryloyl 200 1690, 1638 Reaction of enaminones with active methylene compounds Enzyme inhibition (e.g., kinases)
N-(Benzo[d]thiazol-2-yl)benzamide (3ar) Benzo[d]thiazole + benzamide Unsubstituted benzothiazole, unsubstituted benzamide Not reported Not reported Oxidative coupling of benzaldehyde and benzothiazol-2-amine Antimicrobial activity
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Thiazolidinone + benzamide 2,4-dioxo-thiazolidin-5-ylidene Not reported ~1700 (estimated) Condensation with EDCl/HOBt Antidiabetic/anti-inflammatory

Key Structural and Functional Differences

Heterocyclic Core: The target compound’s benzo[d]thiazole core distinguishes it from thiadiazole (e.g., compounds 6, 4g) or thiazolidinone-based analogs (e.g., ). The benzo[d]thiazole scaffold is associated with enhanced π-π stacking and hydrogen-bonding capabilities, which may improve target binding in biological systems . Substituents on the benzothiazole (3,4,6-trimethyl) and benzamide (4-methyl) groups increase steric bulk and lipophilicity compared to unsubstituted analogs like 3ar .

Synthetic Routes :

  • Unlike thiadiazole derivatives (e.g., compound 6), which require hydroxylamine or active methylene reagents , benzo[d]thiazole-based compounds are typically synthesized via oxidative coupling or condensation of benzothiazol-2-amine derivatives .

Physicochemical Properties :

  • The trimethyl groups on the benzothiazole ring likely elevate the melting point relative to simpler analogs (e.g., compound 6: 160°C vs. 4g: 200°C), though experimental data for the target compound is lacking.
  • IR spectra for related benzamides show C=O stretches between 1600–1700 cm⁻¹, consistent with the target compound’s expected profile .

Thiadiazole analogs (e.g., 4g) demonstrate enzyme inhibition, highlighting the role of heterocycle choice in modulating biological targets .

Research Findings and Trends

  • Substituent Effects: Methyl and aryl substituents on the heterocycle or benzamide moiety correlate with improved bioactivity.
  • Synthetic Flexibility : Active methylene-based reactions () and oxidative coupling () enable diversification of benzamide derivatives, though regioselectivity challenges may arise with bulky substituents.
  • Hydrogen Bonding : Crystallographic data () emphasize the role of hydrogen bonds (N–H···O/S) in stabilizing supramolecular structures, which could influence the target compound’s solubility and crystallinity.

Biological Activity

(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by a combination of a benzamide moiety and a benzo[d]thiazole ylidene, positions it as a potentially significant compound in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2SC_{18}H_{20}N_2S, and its structure features multiple methyl groups that enhance lipophilicity, potentially influencing its interaction with biological targets.

Structural Features

FeatureDescription
Benzamide Moiety Contains a carbonyl group attached to an amine.
Benzo[d]thiazole Ylidene Contributes to the compound's biological activity.
Methyl Substituents Three methyl groups increase lipophilicity.

Antimicrobial Properties

Research has shown that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. The presence of the benzothiazole core is crucial for this activity.

Anticancer Potential

The compound's mechanism of action may involve the inhibition of key enzymes associated with cancer cell proliferation. Similar compounds have been reported to target casein kinase 2 (CK2) and glycogen synthase kinase-3 beta (GSK3β), leading to apoptosis in cancer cells .

Case Studies

  • Study on Antimicrobial Activity : A study evaluated several benzothiazole derivatives for their antimicrobial efficacy using standard methods such as disk diffusion and minimum inhibitory concentration (MIC). The results indicated that derivatives with methyl substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In vitro studies on related compounds revealed that they could induce cell cycle arrest in cancer cell lines by modulating signaling pathways associated with tumor growth. These findings suggest that this compound might share similar properties.

Synthesis of the Compound

The synthesis involves several steps typically starting from commercially available precursors. Key methods include:

  • Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving appropriate thioamide and aldehyde derivatives.
  • Ylidene Formation : The reaction between the benzothiazole derivative and an appropriate amine under acidic conditions leads to the formation of the ylidene structure.
  • Final Coupling Reaction : The final product is obtained through acylation reactions with 4-methylbenzoyl chloride.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Methodology : The compound can be synthesized via condensation reactions between substituted benzaldehydes and aminothiazole derivatives. For example, refluxing 4-methylbenzaldehyde with 3,4,6-trimethylbenzo[d]thiazol-2(3H)-amine in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours under reflux, followed by solvent evaporation and filtration) yields the target compound .
  • Key Considerations : Solvent choice (e.g., ethanol vs. DMF), reaction time, and acid catalysis (glacial acetic acid enhances imine formation). Purification via column chromatography or recrystallization is recommended for higher yields .

Q. How is the E-configuration of the imine group confirmed in this compound?

  • Methodology :

  • 1H NMR : The imine proton (N=CH) appears as a singlet in the δ 8.5–9.5 ppm range. For E-isomers, coupling constants (J) between the imine proton and adjacent substituents are typically absent due to restricted rotation .
  • X-ray Crystallography : Definitive confirmation of geometry via single-crystal analysis, as demonstrated for structurally similar thiazole derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Essential Tools :

  • FT-IR : Peaks at ~1600–1650 cm⁻¹ (C=N stretch) and ~1680 cm⁻¹ (amide C=O) confirm functional groups .
  • 1H/13C NMR : Assign methyl groups (δ 2.0–2.5 ppm for aromatic CH₃; δ 1.2–1.5 ppm for aliphatic CH₃) and aromatic protons .
  • HPLC : Purity assessment (≥95% purity required for pharmacological studies) .

Advanced Research Questions

Q. How do methyl substituents on the benzo[d]thiazole ring influence bioactivity?

  • Structure-Activity Relationship (SAR) :

  • 3,4,6-Trimethyl Substitution : Enhances lipophilicity, potentially improving membrane permeability. Compare with unsubstituted analogs showing reduced antimicrobial activity .
  • Experimental Design : Synthesize analogs with variable methyl positions (e.g., 2,4,6-trimethyl) and test against bacterial/fungal strains (MIC assays) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., glucosidase for antidiabetic studies). The thiazole ring often participates in π-π stacking with active-site residues .
  • DFT Calculations : Analyze charge distribution and frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
    • Validation : Compare computational results with in vitro enzyme inhibition assays .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in antimicrobial efficacy may arise from:

  • Assay Conditions : Variations in bacterial strain sensitivity (e.g., Gram-positive vs. Gram-negative).
  • Solubility : Use DMSO as a co-solvent (≤1% v/v) to ensure compound dissolution without cytotoxicity .
    • Resolution : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

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